![molecular formula C14H11BrCl3N B2496365 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline CAS No. 1951425-02-7](/img/structure/B2496365.png)
5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals known for their intricate molecular configurations and potential applications in various fields, including materials science and pharmaceuticals. The inclusion of bromo, chloro, and dichlorophenyl groups indicates a molecule with potentially interesting reactivity and physical properties.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through halogenation, alkylation, and sometimes complex catalysis. For example, the synthesis of enantiomerically pure diarylethanes, similar in complexity to the target molecule, involves a 7-step procedure starting from halophenyl and ethoxyphenyl compounds, with key steps including resolution by crystallization of esters and absolute configuration determination by X-ray diffraction (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often relies on spectroscopic techniques (e.g., FT-IR, UV-Vis) and computational methods (e.g., DFT, HF) to determine the spatial arrangement of atoms within the molecule and predict physical and chemical properties. For example, a comprehensive exploration of structure-reactivity relationships in similar compounds uses X-ray diffraction and DFT to understand the crystalline structure and reactivity (Bakheit et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be quite varied, depending on the substituents and the molecular context. Studies on similar molecules have explored their potential in forming supramolecular architectures through intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their reactivity and potential applications in materials science (Zaman et al., 2001).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, can be determined through experimental methods such as X-ray crystallography. The crystal structure provides insights into the molecular arrangement and potential interactions in the solid state, which are crucial for understanding the material's physical characteristics (Abdellaoui et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, electrophilic/nucleophilic reactivity, and stability, can be inferred from the structure and previous studies on similar compounds. Computational studies, including DFT, can predict reactivity descriptors and provide insights into the compound's behavior in chemical reactions (Bakheit et al., 2023).
科学的研究の応用
Synthesis and Antimicrobial Activity
- A study by Jalihal, Sharabasappa, and Kilarimath (2009) discusses the synthesis of new 2,5 disubstituted 1,2,4-triazoles using anilines, including derivatives similar to the target compound, and their antimicrobial activities (Jalihal, Sharabasappa, & Kilarimath, 2009).
Crystal Structure Analysis
- Dey et al. (2003) explored the crystal structures of anilines with various substituents, including chloro and bromo, highlighting the importance of these compounds in understanding molecular polarizations (Dey, Jetti, Boese, & Desiraju, 2003).
Polymer Chemistry
- The research by Buruianǎ et al. (2005) involved synthesizing polyurethane cationomers with anil groups, demonstrating the applicability of such compounds in developing materials with fluorescent properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Development of New Heterocyclic Compounds
- Bazazan et al. (2013) synthesized a novel tricyclic heterocycle, indicating the potential of derivatives of aniline in creating new chemical structures for various applications (Bazazan, Bakavoli, Rahimizadeh, Eshghi, & Nikpour, 2013).
Spectroscopic Studies
- The work by Ceylan et al. (2016) on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline showcases the use of aniline derivatives in spectroscopic investigations, which is vital for understanding the electronic properties of compounds (Ceylan, Özdemir Tarı, Gökce, & Ağar, 2016).
Vibrational and Electronic Properties
- Finazzi et al. (2003) conducted infrared spectroscopic studies on N-phenoxyethylanilines, contributing to the understanding of vibrational, geometrical, and electronic properties of aniline derivatives (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl3N/c1-8(11-4-3-10(16)7-13(11)18)19-14-6-9(15)2-5-12(14)17/h2-8,19H,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUHQCBLSCDGV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

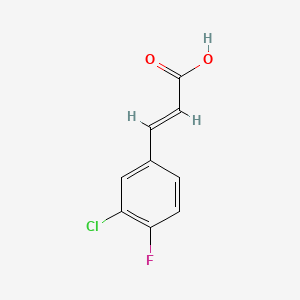
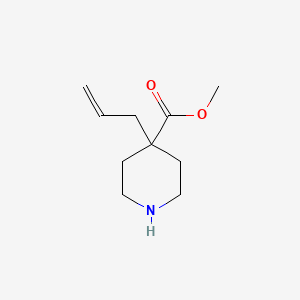
![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)

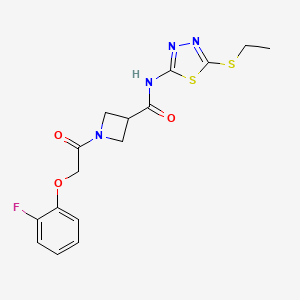
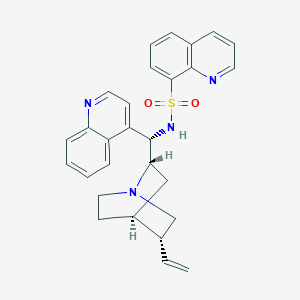
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)

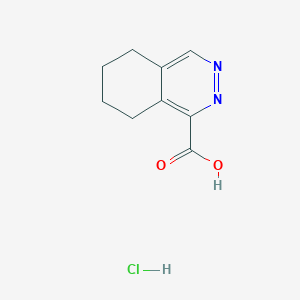
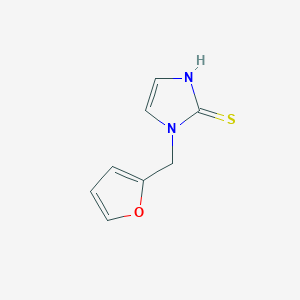
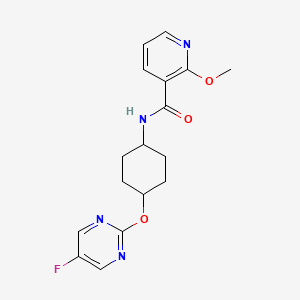
![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)
![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)
